molecular formula C14H25NSi2 B8631171 N-(4-Ethenylphenyl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine CAS No. 85967-70-0

N-(4-Ethenylphenyl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine

Cat. No.: B8631171
CAS No.: 85967-70-0
M. Wt: 263.52 g/mol
InChI Key: CFCBFJBLDCNGDH-UHFFFAOYSA-N
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Description

N-(4-Ethenylphenyl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine is a useful research compound. Its molecular formula is C14H25NSi2 and its molecular weight is 263.52 g/mol. The purity is usually 95%.
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Properties

CAS No.

85967-70-0

Molecular Formula

C14H25NSi2

Molecular Weight

263.52 g/mol

IUPAC Name

4-ethenyl-N,N-bis(trimethylsilyl)aniline

InChI

InChI=1S/C14H25NSi2/c1-8-13-9-11-14(12-10-13)15(16(2,3)4)17(5,6)7/h8-12H,1H2,2-7H3

InChI Key

CFCBFJBLDCNGDH-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)N(C1=CC=C(C=C1)C=C)[Si](C)(C)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

4-(N-{trimethylsilyl}amino)styrene (3.5g, 18 mmol) in 20 ml tetrahydrofuran (thf) was added dropwise to ethylmagnesium bromide (1.0M/thf, 36.6 ml, 36.6 mmol). This mixture was heated at 60° C. for 6 hours then allowed to cool to room temperature. Trimethylsilyl chloride (6.35 g, 49 mmol) was added via syringe and the yellow solution heated to 60° C. for 16 hours. After removal of volatile components under reduced pressure, an off-white powder was obtained. Distillation of this at (5×10-3 mbar) yielded 4(N,N-bis {trimethylsilyl}amino) styrene as the only fraction. The colourless liquid product was stored at -30° C.
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
36.6 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
6.35 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of ethylmagnesium bromide in THF (0.6M, 150 mL) was added dropwise 4-[N-(trimethylsilyl)amino]styrene (8.4 g, 44 mmole) with stirring. The mixture was stirred at 40° C. for 16 hours. To the resulting solution was added trimethylsilylchloride (13 g, 120 mmole)and the mixture stirred at room temperature for 6 hours. By fractional distillation, a product was isolated at 45°-48° C./0.32 mm in 55% yield. The product was confirmed by spectral analysis to be the desired compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
8.4 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
13 g
Type
reactant
Reaction Step Two
Yield
55%

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